molecular formula C14H21NO4S B226308 N-cyclohexyl-2,4-dimethoxybenzenesulfonamide

N-cyclohexyl-2,4-dimethoxybenzenesulfonamide

Cat. No. B226308
M. Wt: 299.39 g/mol
InChI Key: FLKKHZABDWUUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2,4-dimethoxybenzenesulfonamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. NS-398 has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and cardiovascular disease.

Mechanism of Action

N-cyclohexyl-2,4-dimethoxybenzenesulfonamide selectively inhibits COX-2, which is an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, which can help to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. In addition, this compound has been shown to have anti-oxidant effects, which can help to reduce oxidative stress and protect against cellular damage.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2,4-dimethoxybenzenesulfonamide has a number of advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of COX-2, which can help to reduce the risk of unwanted side effects. In addition, this compound has been extensively studied, which means that there is a large body of research available on its effects and potential uses. However, one limitation is that this compound may not be suitable for all types of experiments, as its effects may vary depending on the specific cell type or tissue being studied.

Future Directions

There are a number of potential future directions for research on N-cyclohexyl-2,4-dimethoxybenzenesulfonamide. One area of interest is its potential use in treating cancer. Studies have shown that this compound can inhibit the growth of cancer cells and may be effective in combination with other cancer treatments. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that this compound has neuroprotective effects and may be effective in reducing the progression of these diseases. Finally, there is interest in exploring the potential use of this compound in treating cardiovascular disease, as it may have anti-inflammatory and anti-oxidant effects that could be beneficial in this context.

Synthesis Methods

N-cyclohexyl-2,4-dimethoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with cyclohexylamine to form this compound.

Scientific Research Applications

N-cyclohexyl-2,4-dimethoxybenzenesulfonamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and cardiovascular disease. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

properties

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

N-cyclohexyl-2,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C14H21NO4S/c1-18-12-8-9-14(13(10-12)19-2)20(16,17)15-11-6-4-3-5-7-11/h8-11,15H,3-7H2,1-2H3

InChI Key

FLKKHZABDWUUEX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCC2)OC

Origin of Product

United States

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